1-(3-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione -

1-(3-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Catalog Number: EVT-5126415
CAS Number:
Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters

Compound Description: This series of compounds, which differ in the alkyl substitution of phenylcarbamate (methyl, ethyl, propyl, butyl), were synthesized and pharmacologically evaluated for their beta-antiadrenergic and vasodilative activities []. These compounds were designed to influence cardiovascular functions, such as hypertension and ischemic cardiac disease.

5-(3-[4-(4-Fluorophenyl)-1-piperazinyl]-propoxy)indan (BP-528)

Compound Description: BP-528 is an anti-anxiety compound studied for its effects on benzodiazepine receptor bindings and gamma-aminobutyric acid (GABA) release []. Studies showed that it did not interact with the GABA-benzodiazepine receptor complex but was found to depress high K+-induced GABA release and inhibit calcium uptake.

3-(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides

Compound Description: This series, aimed at developing novel opioid analgesics, explores structural modifications around the N-methyl-N-phenylamide group [, ]. These modifications aim to achieve potent agonistic activity at both μ and δ opioid receptors for enhanced pain management with a better safety profile.

(+)-3-((αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

Compound Description: DPI-3290 is a centrally acting agent with potent antinociceptive activity [, , ]. It exhibits high affinity for opioid receptors, demonstrating a mixed agonist profile. Importantly, DPI-3290 shows a better safety profile than conventional opioids like morphine and fentanyl, particularly concerning respiratory function.

Compound Description: These regioisomers were identified during the development of isoxazolone derivatives as potential p38 mitogen-activated protein kinase (MAPK) inhibitors []. The unexpected formation of the 4-[3-(4-fluorophenyl)-isomer, believed to occur via an aziridine rearrangement, highlights the potential for unexpected reactivity and regioselectivity issues in synthetic routes.

Compound Description: These compounds are negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) []. This target makes them potentially useful for treating psychiatric diseases. Basimglurant, with its favorable DMPK profile and safety in preclinical studies, reached phase II clinical trials for depression and fragile X syndrome. CTEP, the first reported mGlu5 NAM with a long half-life in rodents, serves as a valuable tool compound for chronic studies.

[3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines

Compound Description: These compounds were designed as potential irreversible ligands for the dopamine transporter (DAT) []. Both azido- and isothiocyanato-substituted phenylalkyl analogues were synthesized and evaluated. These types of molecules are valuable tools for studying the DAT and potentially developing novel therapeutics for conditions involving dopamine dysregulation.

Compound Description: This series of compounds was investigated as potential antidepressant drugs with central nervous system-stimulating activity []. They showed promising results in reducing sleeping time, aiding recovery from coma induced by cerebral concussion, and exhibiting antidepressant-like effects in the forced-swimming test with mice.

Compound Description: SNC80 is a highly selective δ-opioid receptor agonist synthesized along with optically pure derivatives to investigate the structural features necessary for interacting with the δ-receptor []. These compounds are valuable tools for understanding the role of δ-opioid receptors and exploring their therapeutic potential.

Compound Description: DPI-221 is a novel nonpeptide δ receptor agonist exhibiting a good safety profile when administered orally [, ]. It demonstrates potent efficacy in modifying bladder activity, increasing the interval between micturition events in normal rats without significant effects on peak void pressure.

Compound Description: These δ-opioid agonists were studied for their locomotor-stimulating effects and potential cross-tolerance with other stimulants []. The research found that SNC80, while inducing tolerance to its own locomotor effects, enhanced the activity of amphetamine, suggesting a complex interaction between δ-opioid receptor activation and monoaminergic systems.

(+)-4-[(αR)-α-(2S,5R)-4-Substituted-2,5-dimethyl-1-piperazinyl-3-methoxybenzyl]- N,N-diethylbenzamides and their enantiomers

Compound Description: This series of compounds, derived from the potent and selective δ-opioid receptor agonist SNC80, explores modifications to the 4-position substituent on the piperazine ring []. These studies aim to further define the structure-activity relationships and optimize pharmacological properties for potential therapeutic applications targeting the δ-opioid receptor.

Properties

Product Name

1-(3-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

IUPAC Name

1-(3-ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H24FN3O3/c1-2-29-19-5-3-4-18(14-19)26-21(27)15-20(22(26)28)25-12-10-24(11-13-25)17-8-6-16(23)7-9-17/h3-9,14,20H,2,10-13,15H2,1H3

InChI Key

IGWSTOBADNAJJM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.